molecular formula C15H16O9 B190797 Cichoriin CAS No. 531-58-8

Cichoriin

Cat. No.: B190797
CAS No.: 531-58-8
M. Wt: 340.28 g/mol
InChI Key: WNBCMONIPIJTSB-TVKJYDDYSA-N
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Description

Cichoriin is a naturally occurring coumarin glycoside found in various plants, particularly in the chicory plant (Cichorium intybus). It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and hepatoprotective properties .

Mechanism of Action

Target of Action

Cichoriin primarily targets the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation and lipid/carbohydrate metabolism . It is implicated in the therapeutic potential of various diseases .

Mode of Action

This compound interacts with its target, PPAR-γ, by upregulating the mRNA and protein expressions of PPAR-γ . This interaction leads to changes in the regulation of inflammation and lipid/carbohydrate metabolism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PPAR-γ pathway . By upregulating the expression of PPAR-γ, this compound influences the regulation of inflammation and lipid/carbohydrate metabolism . The downstream effects of this interaction include the alleviation of metabolic dysfunctions linked to obesity .

Result of Action

The administration of this compound has been shown to alleviate high-fat diet (HFD)-induced metabolic dysfunctions . It improves the histopathological characteristics of the heart, kidney, and liver . Additionally, the treatment with this compound improves the lipid profile and hepatic and renal functions, as well as the oxidative balance state .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For instance, in a study where obesity was induced in rats by exposure to a high-fat diet, the administration of this compound was found to alleviate the adverse metabolic effects induced by the diet .

Biochemical Analysis

Biochemical Properties

Cichoriin interacts with several enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been shown to interact with GLUT4, AMPK, and PI3K .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to ameliorate high-fat diet/streptozotocin (HFD/STZ)-induced diabetic conditions and mitigate the histopathological characteristics of the pancreas, as well as increasing pancreatic insulin expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to increase the mRNA and protein expressions of GLUT4, AMPK, and PI3K .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to alleviate HFD-induced metabolic dysfunctions at dosages of 50 mg/kg and 100 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to have effects on metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cichoriin can be synthesized through the glycosylation of aesculetin (6,7-dihydroxycoumarin) with glucose. The reaction typically involves the use of a glycosyl donor, such as glucose, and a catalyst to facilitate the glycosylation process. The reaction conditions often include mild temperatures and neutral pH to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from chicory plants. The process includes harvesting the plant, drying, and grinding it into a powder. The powder is then subjected to solvent extraction, followed by purification steps such as crystallization or chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Cichoriin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Cichoriin is compared with other coumarin glycosides such as:

This compound stands out due to its unique combination of biological activities and its potential for therapeutic applications in various diseases .

Properties

IUPAC Name

6-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-4-8-6(3-7(9)17)1-2-11(18)22-8/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBCMONIPIJTSB-TVKJYDDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)OC2=CC(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201181
Record name Cichoriin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531-58-8
Record name Cichoriin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cichoriin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cichoriin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CICHORIIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T3VO03BTR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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